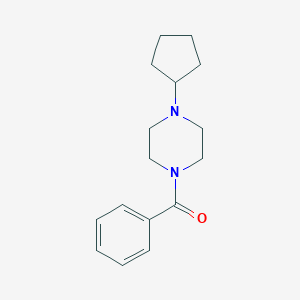
1-Benzoyl-4-cyclopentylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-cyclopentylpiperazine (known as 1-BCP) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives, which have been shown to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-BCP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This means that it can bind to the receptor and activate it to a certain extent, but not as strongly as a full agonist. This may result in a more subtle and selective effect on the receptor, which could be beneficial for certain therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 1-BCP can modulate the activity of the 5-HT1A receptor in various ways, depending on the experimental conditions. For example, it has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is associated with anxiolytic effects. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which could contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-BCP in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more specific and targeted effects. However, one limitation is that its potency is relatively low compared to other ligands for this receptor, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on 1-BCP. One area of interest is its potential use as a therapeutic agent for mood and anxiety disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which could provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more potent and selective ligands for the 5-HT1A receptor could lead to improved therapeutic options for these disorders.
Métodos De Síntesis
The synthesis of 1-BCP involves several steps, starting with the reaction between cyclopentylmagnesium bromide and benzoyl chloride. The resulting product is then reacted with piperazine to yield 1-BCP. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-BCP has been studied for its potential applications in various areas of scientific research. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Therefore, 1-BCP has been investigated for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Nombre del producto |
1-Benzoyl-4-cyclopentylpiperazine |
|---|---|
Fórmula molecular |
C16H22N2O |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
(4-cyclopentylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H22N2O/c19-16(14-6-2-1-3-7-14)18-12-10-17(11-13-18)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2 |
Clave InChI |
ZUTIVWLQMLIACJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247695.png)
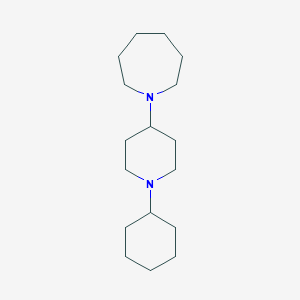
![1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane](/img/structure/B247698.png)
![1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247699.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247702.png)
![1-{1-[4-(Methylsulfanyl)benzyl]piperidin-4-yl}azepane](/img/structure/B247703.png)
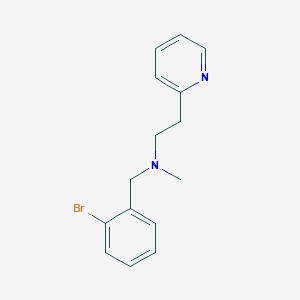
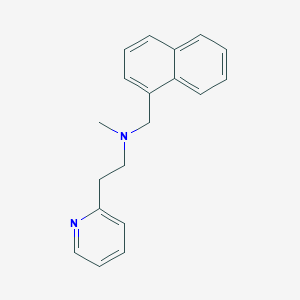
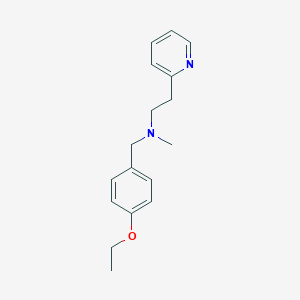
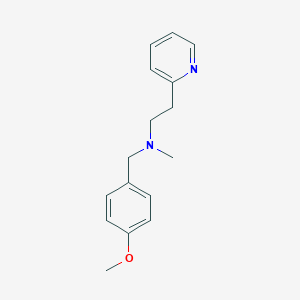
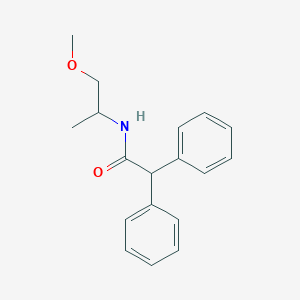
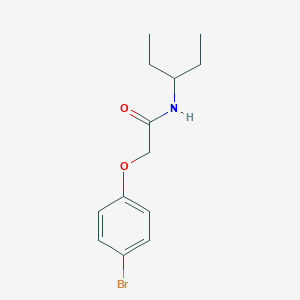
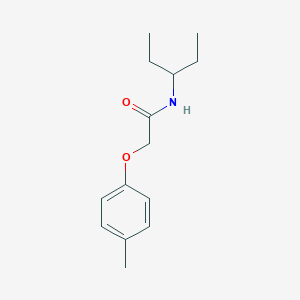
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B247716.png)